molecular formula C25H24N2O5 B8511776 N-benzoylphenylalanyltyrosine CAS No. 60142-78-1

N-benzoylphenylalanyltyrosine

Cat. No.: B8511776
CAS No.: 60142-78-1
M. Wt: 432.5 g/mol
InChI Key: JFHFHARVQYOQAJ-VXKWHMMOSA-N
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Description

N-Benzoylphenylalanyltyrosine is a synthetic tyrosine derivative characterized by a benzoyl group attached to a phenylalanyl-tyrosine dipeptide backbone. Its structure combines aromatic moieties (benzoyl and phenyl groups) with peptide linkages, which influence its biochemical interactions and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzoyltyrosine (CAS 34996-91-3)

  • Molecular Formula: C₁₆H₁₅NO₄
  • Molecular Weight : 285.29 g/mol
  • Structural Features : Comprises a benzoyl group directly attached to tyrosine, lacking the phenylalanyl moiety present in N-benzoylphenylalanyltyrosine.
  • Applications : Used in synthesizing thyroxine analogs and studying protein modifications .
  • Key Difference : The absence of the phenylalanyl group reduces its peptide chain length and alters receptor-binding specificity compared to this compound.

BD5: N-[(Benzyloxy)carbonyl]-D-tyrosyl-L-phenylalanyl-L-tyrosine

  • Molecular Formula : C₃₅H₃₅N₃O₈
  • Molecular Weight : ~649.67 g/mol (calculated)
  • Structural Features : Contains a benzyloxycarbonyl (Z) protecting group and a tripeptide sequence (D-tyrosyl-L-phenylalanyl-L-tyrosine), making it structurally more complex than this compound.
  • Applications : Likely used in peptide synthesis and structural studies due to its stereochemical diversity .
  • Key Difference : The inclusion of D-tyrosine and an additional tyrosine residue distinguishes its conformational and functional properties.

N-(N-Benzoyl-L-tyrosyl)-L-alanine (CAS 76264-09-0)

  • Molecular Formula : C₁₉H₂₀N₂O₅
  • Molecular Weight : 356.37 g/mol
  • Structural Features : Features a benzoyl-tyrosyl group linked to alanine instead of phenylalanyltyrosine.
  • Applications : Serves as a model compound for studying peptide hydrolysis and enzyme interactions .
  • Key Difference : Substitution of phenylalanyltyrosine with alanine simplifies the structure and modifies its metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound ~C₂₅H₂₅N₂O₅* ~443.48* Benzoyl + phenylalanyl-tyrosine dipeptide Anti-ulcer drug development
N-Benzoyltyrosine C₁₆H₁₅NO₄ 285.29 Benzoyl + tyrosine Thyroxine analog synthesis
BD5 C₃₅H₃₅N₃O₈ 649.67 Benzyloxycarbonyl + D-tyrosyl-L-phenylalanyl-L-tyrosine Peptide research
N-(N-Benzoyl-L-tyrosyl)-L-alanine C₁₉H₂₀N₂O₅ 356.37 Benzoyl-tyrosyl + alanine Enzymatic studies

*Estimated based on structural analysis.

Research Findings and Functional Insights

  • Anti-Ulcer Activity : this compound exhibited significant anti-ulcer effects in preclinical models, attributed to its dual aromatic groups enhancing mucosal protection .
  • Thyroxine Analog Synthesis : N-Benzoyltyrosine’s simpler structure allows efficient incorporation into thyroid hormone analogs, highlighting its role in endocrine research .
  • Stereochemical Influence : BD5’s D-tyrosine residue demonstrates the importance of stereochemistry in peptide-receptor interactions, a factor absent in this compound .
  • Metabolic Stability : N-(N-Benzoyl-L-tyrosyl)-L-alanine’s alanine terminus increases resistance to proteolytic degradation compared to phenylalanyltyrosine-containing compounds .

Properties

CAS No.

60142-78-1

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H24N2O5/c28-20-13-11-18(12-14-20)16-22(25(31)32)27-24(30)21(15-17-7-3-1-4-8-17)26-23(29)19-9-5-2-6-10-19/h1-14,21-22,28H,15-16H2,(H,26,29)(H,27,30)(H,31,32)/t21-,22-/m0/s1

InChI Key

JFHFHARVQYOQAJ-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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